molecular formula C14H11FO3 B1386292 2-[(2-Fluorophenoxy)methyl]benzoic acid CAS No. 1156944-71-6

2-[(2-Fluorophenoxy)methyl]benzoic acid

Cat. No. B1386292
CAS RN: 1156944-71-6
M. Wt: 246.23 g/mol
InChI Key: AWSNEBROOIFPEX-UHFFFAOYSA-N
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Description

“2-[(2-Fluorophenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C13H9FO3 . It is a solid substance and its IUPAC name is 2-[(2-fluorophenoxy)methyl]benzoic acid .


Molecular Structure Analysis

The molecular structure of “2-[(2-Fluorophenoxy)methyl]benzoic acid” consists of a benzoic acid moiety attached to a fluorophenoxy group . The InChI code for this compound is 1S/C13H9FO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,(H,15,16) .


Physical And Chemical Properties Analysis

“2-[(2-Fluorophenoxy)methyl]benzoic acid” is a solid substance . Its molecular weight is 232.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species

  • 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its analogs have been synthesized as novel fluorescence probes. These compounds can selectively detect highly reactive oxygen species (hROS) like hydroxyl radicals and reactive intermediates of peroxidase. This application is significant in biological and chemical studies involving reactive oxygen species (Setsukinai et al., 2003).

Thermochemistry of Halogenosubstituted Benzoic Acids

  • Research on halogenosubstituted benzoic acids, including those with fluoro substituents, has provided insights into their energetic structure-property relationships. This study is important for evaluating chemicals' fate in the environment and material sciences (Zherikova & Verevkin, 2019).

Synthesis and Properties of Semiaromatic Polyamides

  • Semiaromatic polyamides containing carboxyl units, synthesized from derivatives of benzoic acid, exhibit high glass transition temperatures and good thermal mechanical performance. These materials have potential applications in creating films and composites (Zhang et al., 2017).

Gas Chromatography Techniques

  • Benzoic acid derivatives have been employed in gas chromatography methodologies, such as on-line pyrolytic methylation, to determine the presence of benzoic acid in soft drinks (Pan et al., 2005).

Polyaniline Doping

  • Benzoic acid and its derivatives are used as dopants for polyaniline, a conducting polymer. This application is significant in material sciences for enhancing the properties of polymers (Amarnath & Palaniappan, 2005).

Corrosion Inhibition

  • Certain derivatives of benzoic acid have been investigated for their corrosion inhibition behavior, which is crucial in protecting materials like steel in acidic environments (Rbaa et al., 2020).

Safety and Hazards

The safety data sheet for “2-[(2-Fluorophenoxy)methyl]benzoic acid” indicates that it may cause skin and eye irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to use personal protective equipment and face protection when handling this compound .

properties

IUPAC Name

2-[(2-fluorophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-7-3-4-8-13(12)18-9-10-5-1-2-6-11(10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSNEBROOIFPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorophenoxy)methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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